2-Phenyl-3,6-dihydropyridazine-1(2H)-carbonitrile
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Overview
Description
2-Phenyl-3,6-dihydropyridazine-1(2H)-carbonitrile is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,6-dihydropyridazine-1(2H)-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with a suitable dicarbonyl compound, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,6-dihydropyridazine-1(2H)-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3,6-dione derivatives, while reduction could produce 2-phenyl-3,6-dihydropyridazine-1(2H)-amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-3,6-dihydropyridazine-1(2H)-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridazine: Lacks the dihydro and nitrile groups, making it less reactive in certain chemical reactions.
3,6-Dihydropyridazine-1(2H)-carbonitrile: Similar structure but without the phenyl group, affecting its chemical properties and applications.
Uniqueness
2-Phenyl-3,6-dihydropyridazine-1(2H)-carbonitrile is unique due to the presence of both the phenyl and nitrile groups, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
143262-42-4 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-phenyl-3,6-dihydropyridazine-1-carbonitrile |
InChI |
InChI=1S/C11H11N3/c12-10-13-8-4-5-9-14(13)11-6-2-1-3-7-11/h1-7H,8-9H2 |
InChI Key |
IYTKMLWDWXKOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN(N1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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